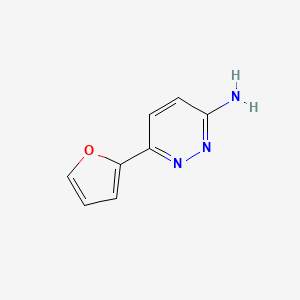

3-Amino-6-(2-furanyl)pyridazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(furan-2-yl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUIYTBBBRZUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305871 | |

| Record name | 6-(2-Furanyl)-3-pyridazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38530-09-5 | |

| Record name | 6-(2-Furanyl)-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38530-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Furanyl)-3-pyridazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyridazine Heterocycle: a Scaffold of Significance

The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its inherent chemical properties, including its planarity, aromaticity, and ability to participate in hydrogen bonding, make it an attractive scaffold for the design of biologically active molecules. The presence of the nitrogen atoms imparts a degree of polarity and allows for a range of chemical modifications, enabling the fine-tuning of a compound's physicochemical and pharmacokinetic properties.

The pyridazine nucleus is a constituent of numerous compounds that have been investigated for a wide range of therapeutic applications. Research has demonstrated that pyridazine derivatives can exhibit a variety of biological activities, including but not limited to, anti-inflammatory, and herbicidal properties. nih.govnih.gov This broad spectrum of activity underscores the versatility of the pyridazine scaffold and its importance as a privileged structure in drug discovery and agrochemical development.

The 2 Furanyl Moiety: a Strategic Functionalization

The incorporation of a 2-furanyl group at the 6-position of the 3-aminopyridazine (B1208633) core is a deliberate synthetic strategy aimed at modulating the molecule's biological and chemical characteristics. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, can influence the parent molecule in several ways. Its electron-rich nature can alter the electronic properties of the pyridazine (B1198779) ring, potentially enhancing its interaction with biological targets.

Academic Research Trajectories: a Compound Class in Focus

Synthesis of Key Halogenated Pyridazine Precursors

The synthesis of this compound often commences with the preparation of a halogenated pyridazine intermediate, which serves as a versatile scaffold for further functionalization.

Preparation of 3-Amino-6-chloropyridazine and Related Halides

A common and crucial precursor is 3-amino-6-chloropyridazine. This intermediate is typically synthesized from 3,6-dichloropyridazine through a selective mono-amination reaction. Various methods have been reported, often employing ammonia (B1221849) or its aqueous solution (ammonia water) as the nitrogen source.

Microwave-assisted synthesis has emerged as an efficient method for this transformation. For instance, reacting 3,6-dichloropyridazine with an ammonium (B1175870) hydroxide (B78521) solution under microwave irradiation at 120°C for 30 minutes can yield 3-amino-6-chloropyridazine in high yields (e.g., 87%). rsc.org This method offers advantages in terms of reduced reaction times and often cleaner product formation, requiring minimal purification. rsc.org

Conventional heating methods are also widely used. One approach involves heating 3,6-dichloropyridazine with ammonia water in a sealed vessel at temperatures ranging from 30 to 180°C for 5 to 26 hours. google.com The choice of solvent can include methanol, ethanol, dichloromethane, DMF, acetonitrile, or water. google.com Another method describes the reaction of 3,6-dichloropyridazine with liquid ammonia in an autoclave for 6 hours. inforang.com

The following table summarizes representative conditions for the synthesis of 3-amino-6-chloropyridazine:

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

| 3,6-Dichloropyridazine | NH4OH solution | - | 120°C, 30 min (microwave) | 87% | rsc.org |

| 3,6-Dichloropyridazine | Ammonia water | DMF | 30-180°C, 5-26 h | High | google.com |

| 3,6-Dichloropyridazine | Liquid ammonia | - | Autoclave, 6 h | - | inforang.com |

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the pivotal carbon-carbon bond between the pyridazine core and the furan ring.

Suzuki-Miyaura Coupling for 6-(2-Furanyl) Installation

The Suzuki-Miyaura coupling is a widely employed and highly effective method for this purpose. This reaction typically involves the coupling of a halogenated pyridazine, such as 3-amino-6-chloropyridazine, with a furanylboronic acid or its ester in the presence of a palladium catalyst and a base.

Microwave-enhanced Suzuki-Miyaura couplings have been shown to be particularly efficient. rsc.org A general procedure involves reacting 3-amino-6-chloropyridazine with a heteroarylboronic acid (1.2 equivalents) in the presence of a base (1.5 equivalents) and a palladium catalyst in a suitable solvent under microwave irradiation for a short duration (e.g., 10 minutes). rsc.org The choice of catalyst, base, and solvent can be optimized to achieve high yields. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, often without the need for specialized and costly ligands. mdpi.com

The Suzuki-Miyaura reaction is advantageous due to the commercial availability of a wide range of boronic acids, the mild reaction conditions, tolerance to various functional groups, and the formation of non-toxic and easily removable inorganic by-products. mdpi.com

Stille and Sonogashira Coupling Analogues

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions like the Stille and Sonogashira couplings can also be utilized for C-C bond formation in pyridazine synthesis. mdpi.comresearchgate.net

The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orglibretexts.orgorganic-chemistry.orgthermofisher.com This reaction is known for the air and moisture stability of the organostannane reagents and its compatibility with a wide range of functional groups. thermofisher.comorgsyn.org Advances in ligand design have enabled milder reaction conditions and expanded the scope to include less reactive aryl chlorides. orgsyn.org

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgscirp.org This reaction has been used in the synthesis of various pyridazine derivatives. researchgate.netjst.go.jp The conditions are generally mild, often conducted at room temperature in the presence of a mild base. wikipedia.org

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents an alternative strategy for modifying the pyridazine ring. youtube.comnih.govnih.gov In this approach, a nucleophile displaces a leaving group on the aromatic ring. For the synthesis of this compound, this could theoretically involve the reaction of a 6-(2-furanyl)pyridazine derivative bearing a suitable leaving group at the 3-position with an amino nucleophile.

The reactivity of the pyridazine ring towards nucleophilic attack is enhanced by the presence of the two electron-withdrawing nitrogen atoms. liberty.edu However, the direct substitution of a group on an aminopyridine can be challenging. Some methods have been developed for the catalytic SNAr amination of aminopyridines. researchgate.net

Cyclization Reactions for Pyridazine Ring Assembly

Instead of functionalizing a pre-existing pyridazine ring, the target molecule can also be synthesized by constructing the pyridazine ring itself through cyclization reactions. mdpi.comresearchgate.net This approach typically involves the reaction of a 1,4-dicarbonyl compound or a related precursor with hydrazine (B178648) or its derivatives. mdpi.comresearchgate.net

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The synthesis of this compound and its derivatives has significantly benefited from this technology, particularly in the crucial C-C bond-forming steps.

One of the most effective methods for introducing the furanyl group onto the pyridazine core is the Suzuki-Miyaura cross-coupling reaction. Research has demonstrated that microwave-enhanced protocols can furnish 2,3,6-trisubstituted pyridazine architectures with high efficiency. rsc.org The synthesis typically involves the coupling of a halogenated pyridazine precursor, such as 3-amino-6-chloropyridazine, with an appropriate boronic acid.

In a typical procedure, 3-amino-6-chloropyridazine is reacted with furan-2-boronic acid in the presence of a palladium catalyst and a base. rsc.org The use of a microwave reactor allows the reaction mixture to be heated to elevated temperatures (e.g., 120-150°C) for very short durations, often just a few minutes. rsc.orgnih.gov This rapid, uniform heating minimizes the formation of side products and can lead to excellent yields of the desired this compound. For instance, the mono-amination of 3,6-dichloropyridazine to give 3-amino-6-chloropyridazine can be achieved in 30 minutes at 120°C with an 87% yield under microwave irradiation. rsc.org Subsequent Suzuki coupling under microwave conditions for 10 minutes provides the final product efficiently. rsc.org

The advantages of microwave-assisted synthesis in this context are clear, offering a highly chemoselective and economical route to diversified pyridazines. rsc.org The cycloaddition of various substrates to tetrazines to form pyridazines has also been shown to be greatly accelerated by microwave heating, reducing reaction times from days to hours. nih.gov

| Precursor 1 | Precursor 2 | Catalyst/Base | Conditions | Product | Yield | Reference |

| 3-Amino-6-chloropyridazine | Furan-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Microwave, 150°C, 10 min | This compound | High | rsc.org |

| 3,6-Dichloropyridazine | NH₄OH | None | Microwave, 120°C, 30 min | 3-Amino-6-chloropyridazine | 87% | rsc.org |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, efficiency, and the rapid generation of chemical libraries. While a specific MCR for the direct synthesis of this compound is not prominently documented, analogous pathways for substituted pyridazines highlight the potential of this strategy.

A general and effective MCR for synthesizing the 3-aminopyridazine (B1208633) core involves the one-pot reaction of a glyoxal (B1671930) derivative, a compound with an active methylene (B1212753) group, and hydrazine hydrate. scielo.org.za By adapting this methodology, a plausible MCR pathway could involve the condensation of furylglyoxal, malononitrile, and hydrazine hydrate. The reaction proceeds at room temperature in a mixed solvent system like water and ethanol, making it a green and straightforward approach. scielo.org.za

This type of three-component synthesis first involves the formation of a hydrazone from the glyoxal and hydrazine hydrate. scielo.org.za This intermediate then undergoes a Knoevenagel condensation with the active methylene compound (malononitrile), followed by cyclization and tautomerization to yield the final 3-aminopyridazine scaffold. The use of furylglyoxal as a starting component would directly install the desired furan ring at the 6-position of the pyridazine nucleus. MCRs are powerful tools for creating molecular diversity, and this strategy could be employed to generate a library of related compounds by varying the aldehyde and active methylene components. nih.govfrontiersin.org

| Component A | Component B | Component C | Resulting Scaffold | Reference |

| Arylglyoxal | Malononitrile | Hydrazine Hydrate | 3-Amino-5-arylpyridazine-4-carbonitrile | scielo.org.za |

| Furylglyoxal (proposed) | Malononitrile | Hydrazine Hydrate | This compound-4-carbonitrile (proposed) | N/A |

Regioselective Functionalization Techniques

Regioselective control is crucial in the synthesis of substituted heterocycles, ensuring that functional groups are introduced at specific positions on the ring. For this compound, the most important regioselective transformation is the introduction of the furanyl substituent at the C6 position, which is most commonly and reliably achieved through palladium-catalyzed cross-coupling reactions. nobelprize.orgsigmaaldrich.com

The Suzuki-Miyaura cross-coupling reaction stands out as the premier method for this purpose. researchgate.net The synthesis begins with a regiochemically defined precursor, 3-amino-6-chloropyridazine, which is commercially available or readily synthesized. researchgate.net The significant difference in reactivity between the C3-amino and C6-chloro substituents allows for highly selective coupling at the C6 position. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the furan-2-boronic acid and subsequent reductive elimination to yield the C-C coupled product, this compound, and regenerate the catalyst. nobelprize.org This process is highly reliable and tolerates a wide range of functional groups.

Beyond Suzuki coupling, other methods for the regioselective synthesis of pyridazines exist. The inverse-electron-demand Diels-Alder reaction between tetrazines and dienophiles offers a powerful route to construct the pyridazine ring with defined substitution patterns. organic-chemistry.orgrsc.org For example, reacting a 3,6-disubstituted-1,2,4,5-tetrazine with an appropriate alkyne can yield a pyridazine with predictable regiochemistry following the extrusion of dinitrogen. rsc.org By choosing an alkynyl sulfide (B99878) as the dienophile, the resulting sulfur substituent can be further transformed, allowing access to a variety of functionalized pyridazines. rsc.org

These palladium-catalyzed and cycloaddition strategies provide robust and predictable control over the placement of substituents, which is essential for building the specific architecture of this compound. nih.gov

| Reaction Type | Substrate | Reagent | Catalyst System | Key Feature | Reference |

| Suzuki-Miyaura Coupling | 3-Amino-6-chloropyridazine | Furan-2-boronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Regioselective C-C bond formation at C6 | rsc.orgresearchgate.net |

| Diels-Alder Cycloaddition | 1,2,4,5-Tetrazine | Alkynyl Sulfide | None (Thermal or MW) | Regioselective ring construction | rsc.org |

Functionalization Strategies at the 3-Amino Group

The primary amino group at the C-3 position of the pyridazine ring is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Acylation and Alkylation Reactions

The nucleophilic nature of the 3-amino group facilitates straightforward acylation and alkylation reactions. Acylation is typically achieved by treating this compound with acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. libretexts.orgmasterorganicchemistry.com These reactions are fundamental in peptide synthesis and for introducing various functional groups.

Alkylation introduces alkyl substituents onto the amino group. libretexts.org However, Friedel-Crafts alkylation reactions can be limited if the aromatic ring possesses a strongly deactivating substituent or a basic amino group that reacts with the Lewis acid catalyst. libretexts.orglibretexts.org Polyalkylation can also occur as the introduction of an electron-donating alkyl group can activate the ring for further substitution. libretexts.org

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant | Reagent | Product Type |

| This compound | Acetyl chloride, Pyridine (B92270) | N-acetyl-3-amino-6-(2-furanyl)pyridazine |

| This compound | Benzoyl chloride, Triethylamine (B128534) | N-benzoyl-3-amino-6-(2-furanyl)pyridazine |

| This compound | Methyl iodide, K2CO3 | N-methyl-3-amino-6-(2-furanyl)pyridazine |

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

Urea and thiourea derivatives are readily synthesized from this compound by reaction with isocyanates and isothiocyanates, respectively. researchgate.netias.ac.innih.gov These addition reactions are generally high-yielding and proceed under mild conditions, often in the presence of a base like triethylamine or pyridine. ias.ac.in The resulting urea and thiourea moieties can act as hydrogen bond donors and acceptors, influencing the molecule's intermolecular interactions. A variety of substituted isocyanates and isothiocyanates can be employed to generate a library of derivatives with diverse functionalities. nih.govnih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives

| Starting Material | Reagent | Product Type |

| This compound | Phenyl isocyanate | N-(6-(2-furanyl)pyridazin-3-yl)-N'-phenylurea |

| This compound | Ethyl isothiocyanate | N-(6-(2-furanyl)pyridazin-3-yl)-N'-ethylthiourea |

| This compound | 4-Chlorophenyl isocyanate | N-(4-chlorophenyl)-N'-(6-(2-furanyl)pyridazin-3-yl)urea |

Formation of Sulfonamide Analogues

Sulfonamides are synthesized by reacting the 3-amino group with various sulfonyl chlorides in the presence of a base such as pyridine. ekb.egnih.govresearchgate.net This reaction is a common strategy in medicinal chemistry to introduce the sulfonamide functional group (R-SO₂NH-). The reaction of this compound with p-toluenesulfonyl chloride, for instance, would yield N-(6-(2-furanyl)pyridazin-3-yl)-4-methylbenzenesulfonamide. The synthesis can be performed in aqueous basic media or organic solvents. nih.gov

Transformations and Modifications of the 6-(2-Furanyl) Moiety

The furan ring at the C-6 position offers another site for chemical modification. Furan can participate in various reactions, including electrophilic substitution and cycloaddition. nih.gov One notable transformation is the oxidative dearomatization of the furan ring, which can lead to the formation of more complex structures. nih.gov For example, oxidation of furan derivatives can lead to the formation of unsaturated 1,4-dicarbonyl compounds, which can then undergo further cyclization reactions. nih.gov The specific outcome of these transformations can be influenced by the substituents present on both the furan and pyridazine rings. researchgate.net

Electrophilic and Nucleophilic Reactions at the Pyridazine Core

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity towards electrophiles and nucleophiles. researchgate.net Generally, electrophilic aromatic substitution on the pyridazine ring is difficult due to the deactivating effect of the two nitrogen atoms. quora.com

Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netwur.nl A leaving group, such as a halogen, at positions 3 or 6 of the pyridazine ring can be displaced by a variety of nucleophiles. google.comarkat-usa.org For example, 3-amino-6-chloropyridazine can react with alkoxides to form 3-amino-6-alkoxypyridazines. google.com The reactivity of halogenated pyridazines towards nucleophiles makes them valuable intermediates for introducing diverse functional groups onto the pyridazine core. dur.ac.uk Nucleophilic substitution on the pyridine ring, a related azine, preferentially occurs at the 2 and 4-positions due to the stabilization of the anionic intermediate by the electronegative nitrogen atom. quora.com

Synthesis of Fused Heterocyclic Systems from the Pyridazine Scaffold

The 3-amino-6-substituted pyridazine framework is a valuable precursor for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile in intramolecular cyclization reactions to form a new ring fused to the pyridazine core. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyridopyrimidines or other related fused systems.

Furthermore, the amino group can be converted into a diazonium salt, which can then undergo intramolecular cyclization, such as the Widman-Stoermer type cyclization, to form fused triazine systems. mdpi.com Annulation reactions, where a new ring is constructed onto the existing pyridazine scaffold, are a powerful strategy for creating novel, complex heterocyclic structures. ias.ac.in For example, enaminone derivatives of pyridazines can react with aminoazoles to afford azolo[1,5-a]pyrimidine derivatives. mdpi.com The synthesis of various fused systems like triazolopyridazines and imidazopyridazines often starts from appropriately substituted 3-aminopyridazines. researchgate.net

Sophisticated Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 3-Amino-6-(2-furanyl)pyridazine, ¹H and ¹³C NMR spectra would provide critical information. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum would similarly identify the number and electronic environment of the carbon atoms in the molecule. Advanced 2D NMR techniques could further elucidate the connectivity between atoms.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation corresponds to specific bond vibrations (stretching, bending, etc.). For this compound, characteristic peaks would be expected for the N-H stretches of the amino group, C-H stretches of the pyridazine (B1198779) and furan (B31954) rings, and the various C-N, C=N, C-C, and C=C bond vibrations within the heterocyclic systems.

Table 3: Anticipated IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~3400-3200 | Medium-Strong | N-H stretching (amino group) |

| ~3100-3000 | Medium-Weak | Aromatic/Heteroaromatic C-H stretching |

| ~1650-1550 | Medium-Strong | C=N and C=C stretching (ring vibrations) |

| ~1620 | Medium | N-H bending (amino group) |

| ~1250 | Strong | C-O-C asymmetric stretching (furan) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Calculated) |

|---|---|---|

| HRMS | [M+H]⁺ | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum can provide information about the extent of conjugation within the molecule. The fused pyridazine and furan ring system in this compound is expected to show distinct absorption maxima.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|

X-ray Crystallography for Precise Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Table 6: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z | Data not available |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Amino-6-(2-furanyl)pyridazine, DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or higher, can elucidate its optimized geometry, vibrational frequencies, and electronic properties. inpressco.comiosrjournals.org

These calculations reveal the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, which can be indicative of significant nonlinear optical (NLO) properties. nih.gov

In analogous heterocyclic systems, DFT calculations have been used to determine key electronic properties. For instance, studies on similar pyridazine (B1198779) and pyrimidine (B1678525) derivatives have shown that the introduction of different substituent groups can significantly alter the HOMO-LUMO energy gap, thereby tuning the molecule's electronic behavior. nih.gov

Table 1: Calculated Electronic Properties of an Analogous Fused-Triazine Derivative

| Parameter | Value |

| HOMO Energy | -6.20 eV |

| LUMO Energy | -1.95 eV |

| HOMO-LUMO Energy Gap | 4.25 eV |

| Ionization Potential | 6.20 eV |

| Electron Affinity | 1.95 eV |

Data presented for an analogous fused-triazine derivative as a representative example. nih.gov

Molecular Conformation and Conformational Landscape Analysis

The analysis of the molecular conformation of this compound is crucial for understanding its three-dimensional structure and how it might interact with biological targets. The key flexible bond in this molecule is the single bond connecting the pyridazine and furan (B31954) rings. The rotational barrier around this bond determines the conformational landscape.

Computational studies on similar bi-heterocyclic systems, such as those containing furan and pyridine (B92270) rings, often show a nearly planar arrangement of the two rings in the lowest energy conformation. wikipedia.org However, steric hindrance between adjacent hydrogen atoms on the two rings can lead to a slightly twisted conformation. For instance, in a related furan-containing fused pyrimidine, the dihedral angle between the furan and benzene (B151609) rings was found to be significant, indicating a non-planar structure. nih.gov

DFT geometry optimization calculations can provide precise values for bond lengths, bond angles, and dihedral angles. For a molecule like this compound, the dihedral angle between the planes of the pyridazine and furan rings is a key parameter.

Table 2: Predicted Optimized Geometrical Parameters for a 3-Amino-6-phenylpyridazine Analogue

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (inter-ring) | 1.485 | - | - |

| C-N (pyridazine) | 1.340 | 118.5 | - |

| C-C (pyridazine) | 1.390 | 120.0 | - |

| C-O (furan) | 1.365 | 110.0 | - |

| C-C (furan) | 1.375 | 107.0 | - |

| Dihedral (Pyr-Ph) | - | - | 25.5 |

Data are representative values for an analogous 3-amino-6-phenylpyridazine, calculated using DFT B3LYP/6-31G. inpressco.comresearchgate.netresearchgate.net The dihedral angle represents the twist between the pyridazine and phenyl rings.*

Electron Distribution and Dipole Moment Computations

Mulliken population analysis is a computational method used to estimate the partial atomic charges on each atom in a molecule. wikipedia.org This analysis can identify the most electron-rich and electron-deficient sites, which are crucial for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding capabilities. In related aminopyridine compounds, the nitrogen atoms of the pyridine ring and the amino group typically exhibit negative Mulliken charges, indicating they are electron-rich centers. researchgate.net

Table 3: Calculated Mulliken Atomic Charges and Dipole Moment for an Analogous Aminopyridine Derivative

| Atom | Mulliken Charge (a.u.) |

| N (amino) | -0.761 |

| N (ring) | -0.403 |

| C (adjacent to N) | +0.303 |

| H (amino) | +0.250 |

| Property | Value |

| Dipole Moment | 3.5 D |

Data presented for an analogous aminopyridine derivative as a representative example. researchgate.net

Prediction of Nonlinear Optical Response Properties

Molecules with extended π-conjugated systems and significant charge asymmetry, often arising from the presence of electron-donating and electron-withdrawing groups, can exhibit nonlinear optical (NLO) properties. These materials have potential applications in optoelectronics and photonics. The combination of the electron-rich amino and furan groups with the electron-deficient pyridazine ring in this compound suggests that it may possess NLO activity.

The key parameter for quantifying NLO behavior at the molecular level is the first hyperpolarizability (β). Computational DFT methods can be used to calculate this property. Studies on similar heterocyclic compounds have shown that the magnitude of the first hyperpolarizability is strongly dependent on the molecular structure and the nature of the substituents. nih.govmdpi.comjournaleras.com For instance, the introduction of strong electron-donating and withdrawing groups can significantly enhance the NLO response. nih.gov

Table 4: Calculated First Hyperpolarizability of an Analogous Aminopyridine Derivative

| Property | Value (x 10⁻³⁰ esu) |

| First Hyperpolarizability (β) | 15.0 |

Data presented for dimethyl amino pyridinium (B92312) 4-nitrophenolate (B89219) 4-nitrophenol (B140041) as a representative NLO-active aminopyridine derivative. nih.gov The value is relative to KDP (potassium dihydrogen phosphate), a standard NLO material.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate with its biological target.

For this compound, molecular docking studies can be performed to investigate its potential as an inhibitor of various enzymes, such as protein kinases, which are often implicated in diseases like cancer. For example, pyridazine derivatives have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase. rjlbpcs.comnih.govresearchgate.net These studies often reveal key hydrogen bonding interactions between the nitrogen atoms of the pyridazine ring or the amino group with amino acid residues in the active site, such as methionine and cysteine. bbrc.in The furan ring can also engage in hydrophobic interactions with nonpolar residues. The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity.

Table 5: Molecular Docking Results of an Analogous Pyridine Derivative with EGFR Kinase

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| Analogous Pyridine Derivative | -9.68 | Met793, Cys797, Leu718, Val726 |

| Erlotinib (Reference Drug) | -9.19 | Met793, Cys797, Leu718, Val726 |

Data presented for a 4-(2-fluorophenoxy)-3,3'-bipyridine derivative docked into the EGFR kinase domain (PDB ID: 1M17) as a representative example. rjlbpcs.combbrc.inbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

For a series of compounds including this compound, a QSAR study could be conducted to explore its potential as, for example, a GABA-A receptor antagonist. youtube.com In such a study, a set of aminopyridazine derivatives with known biological activities would be used to build a model. The model would be based on various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated squared correlation coefficient (Q²), which measures the predictive ability of the model.

Table 6: Statistical Parameters of a QSAR Model for Aminopyridazine Derivatives as GABA-A Receptor Antagonists

| Statistical Parameter | Value |

| Number of Compounds (n) | 33 |

| Squared Correlation Coefficient (R²) | 0.90 |

| Cross-validated R² (Q²) | 0.86 |

| Key Descriptors | H-bond acceptors, aromatic rings, hydrophobic groups |

Data presented for a QSAR study on benzodiazepine (B76468) derivatives targeting the GABA-A receptor, as a representative example of a robust QSAR model. nih.gov A study on aminopyridazine derivatives showed an R² of 0.511 for a training set of 20 compounds. youtube.com

Biological Activity and Mechanistic Explorations

Enzyme Inhibition Profiling

The pyridazine (B1198779) scaffold is a common feature in many compounds designed as enzyme inhibitors. The following sections detail the known and potential inhibitory activities of 3-Amino-6-(2-furanyl)pyridazine and its analogs against key enzyme systems.

Kinase Inhibition Studies (e.g., Calcium-Dependent Protein Kinases)

While specific studies on the inhibition of Calcium-Dependent Protein Kinases (CDPKs) by this compound are not extensively documented, research on related pyridazine derivatives suggests potential activity. For instance, a novel 3-amino-6-phenyl-pyridazine derivative has been shown to selectively block the production of inflammatory mediators in activated glial cells, a process in which protein kinases play a crucial role. nih.gov This suggests that the 3-aminopyridazine (B1208633) scaffold can be a platform for developing kinase inhibitors.

Calcium-dependent protein kinases are a large family of serine/threonine kinases that are vital in the signaling pathways of plants and protozoans. nih.gov They are characterized by a calmodulin-like domain with EF hands for calcium binding, directly linked to the kinase domain. nih.gov The potential for pyridazine-based compounds to interact with such kinases opens avenues for further investigation.

Derivatives of the structurally related furo[3,2-c]pyridines have been developed as potent inhibitors of kinases like cMET and RON, demonstrating the compatibility of the furan (B31954) and pyridazine-like structures in kinase-targeted drug design. nih.gov

Topoisomerase I and II Inhibitory Activity

There is currently no direct evidence to suggest that this compound possesses inhibitory activity against topoisomerase I and II. However, the broader class of nitrogen-containing heterocyclic compounds has been a source of topoisomerase inhibitors. For example, a series of 2,4,6-trisubstituted pyridines have been synthesized and shown to exhibit significant inhibitory activity against both topoisomerase I and II. nih.gov The structure-activity relationship studies of these compounds indicated that the nature and substitution pattern on the pyridine (B92270) ring are critical for their biological activity. nih.gov

Furthermore, monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines have been identified as inhibitors of human DNA topoisomerase IIα, targeting the ATP binding site. nih.gov This highlights the potential of amino-substituted heterocyclic systems to interact with topoisomerases.

Investigation of Other Enzyme Systems

The pyridazine and pyridazinone scaffolds have been explored for their inhibitory effects on a variety of other enzyme systems. Pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX-2), phosphodiesterase type 4 (PDE4), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), among others, showcasing their versatility in targeting enzymes involved in inflammatory pathways. nih.gov

The 3-aminopyridazine moiety itself is a key feature in several marketed drugs and compounds in development, valued for its physicochemical properties that are conducive to biological activity. blumberginstitute.org This suggests that this compound could be a candidate for screening against a wider range of enzymes.

Receptor Modulation Investigations

In addition to enzyme inhibition, this compound and its analogs have been investigated for their ability to modulate the function of key receptors in the body.

Cannabinoid Receptor Type 2 (CB2) Agonism and Selectivity

A significant area of research for 3-aminopyridazine derivatives has been their activity at the Cannabinoid Receptor Type 2 (CB2). A series of 3-amino-6-aryl-pyridazines were identified as potent and selective agonists for the CB2 receptor, with high efficacy against the CB1 receptor. nih.gov The CB2 receptor is a promising therapeutic target for modulating immunological responses and inflammatory pain. nih.govnih.gov

The structure-activity relationship studies within this series led to the identification of pyridazine analogues with high potency in in vivo models of inflammatory pain. nih.gov The general structure of these compounds, featuring a 3-aminopyridazine core with an aryl or heteroaryl group at the 6-position, is directly comparable to this compound.

| Compound | Core Structure | Substitution at 6-position | Reported Activity |

|---|---|---|---|

| 3-Amino-6-aryl-pyridazine Analogs | 3-Aminopyridazine | Various Aryl Groups | Potent and selective CB2 receptor agonists nih.gov |

Adenosine (B11128) Receptor Ligand Binding and Functional Modulation

While direct studies on this compound are not available, related heterocyclic structures have been explored as ligands for adenosine receptors. For example, pyrazolo[3,4-d]pyridazines have been designed and synthesized as adenosine receptor (AR) ligands, with some derivatives showing high affinity for A1 and A3 subtypes. nih.gov

Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes. The development of selective ligands for these receptors is an active area of research. A furan-containing triazolotriazine derivative has shown high affinity for the adenosine A2a receptor, with a Ki of 3 nM, and lower affinity for the A1 receptor. bindingdb.org This indicates that the furan moiety can be a favorable component in ligands targeting adenosine receptors.

| Compound Class | Core Structure | Reported Activity |

|---|---|---|

| Pyrazolo[3,4-d]pyridazines | Pyrazolo[3,4-d]pyridazine | Adenosine A1/A3 receptor antagonists nih.gov |

| Furan-containing triazolotriazine | Triazolo[1,5-a] nih.govnih.govbiorxiv.orgtriazine | High affinity for adenosine A2a receptor (Ki = 3 nM) bindingdb.org |

Targeted Protein Degradation Mechanisms (e.g., PROTAC Design)

Derivatives of the 3-aminopyridazine scaffold have emerged as crucial components in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the body's natural ubiquitin-proteasome system to selectively degrade specific proteins of interest, particularly those considered "undruggable" by traditional inhibitors. researchgate.net These molecules typically consist of three parts: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

In this context, pyridazine derivatives often serve as the "warhead" for targeting the bromodomains of specific proteins. nih.gov

SMARCA2 and SMARCA4 are the core catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene transcription. nih.gov In certain cancers, particularly those with inactivating mutations in SMARCA4, the cells become dependent on the paralog SMARCA2 for survival, making it a prime synthetic lethal target. researchgate.net

Researchers have successfully designed PROTACs using pyridazine-based ligands to induce the degradation of these proteins. nih.gov For instance, a series of PROTACs was synthesized by conjugating a VHL (von Hippel-Lindau) E3 ligase ligand to a SMARCA2/4 bromodomain ligand, 2-(6-amino-5-phenylpyridazin-3-yl)phenol, which is a structural analog of this compound. nih.gov

The mechanism involves the PROTAC molecule forming a ternary complex between the target protein (SMARCA2/4) and the VHL E3 ligase. nih.gov This proximity induces the ubiquitination of the target protein, marking it for destruction by the 26S proteasome. researchgate.netnih.gov This degradation can be rescued by inhibitors of VHL, neddylation (required for E3 ligase activity), or the proteasome itself, confirming the specific pathway. nih.gov

Several potent pyridazine-based PROTACs have been developed, demonstrating high degradation efficiency and selectivity.

| Compound | Target(s) | Degradation Efficiency (DC50) | Max Degradation (Dmax) | Reference |

|---|---|---|---|---|

| A11 | SMARCA2 | 3.0 nM | 98% | nih.gov |

| A11 | SMARCA4 | 4.0 nM | 98% | nih.gov |

| ACBI2 | SMARCA2 (selective) | - | - | nih.gov |

| A947 | SMARCA2 (selective) | - | - | researchgate.net |

Modulation of Neuroinflammatory Pathways and Glial Activation

Neuroinflammation, characterized by the excessive activation of glial cells like microglia and astrocytes, is a hallmark of many neurodegenerative diseases. nih.gov The overproduction of pro-inflammatory cytokines and reactive oxygen species by these cells contributes to neuronal damage. Therefore, suppressing glial activation is a promising therapeutic strategy. nih.gov

A novel 3-amino-6-phenyl-pyridazine derivative, a close analog of this compound, has been identified as a potent and selective anti-neuroinflammatory agent. nih.gov Studies have shown that this compound can effectively suppress the activation of glia. nih.gov Specifically, it selectively blocks the increased production of key inflammatory mediators, including Interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO), in activated glial cells. nih.gov This targeted action allows it to quell the detrimental aspects of neuroinflammation without inhibiting potentially beneficial glial functions. nih.gov

Antimicrobial Spectrum Analysis (e.g., Antifungal, Antibacterial Activity)

The pyridazine heterocycle is a versatile scaffold that has been incorporated into various compounds exhibiting a broad spectrum of antimicrobial activity.

Antifungal Activity: Several studies have highlighted the antifungal potential of pyridazine derivatives. nih.govresearchgate.net For example, a series of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and tested against several plant pathogenic fungi. researchgate.net Preliminary tests showed that some of these compounds displayed good antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.govresearchgate.net This suggests that the pyridazine core can be effectively functionalized to create agents that inhibit fungal growth.

Antibacterial Activity: The antibacterial properties of pyridazine derivatives have also been investigated. Early research focused on the synthesis and antimicrobial activity of 6-substituted 3-aminopyridazines and their sulfonamido derivatives, indicating their potential as anti-infective agents. nih.gov More recent work has explored complex heterocyclic systems built upon the pyridazine framework. For instance, thieno[2,3-c]pyridazines derived from a 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine precursor were synthesized and evaluated for their antibacterial effects. researchgate.net

| Compound Class | Activity Type | Tested Organisms | Reference |

|---|---|---|---|

| 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives | Antifungal | G. zeae, F. oxysporum, C. mandshurica | nih.govresearchgate.net |

| 6-Substituted 3-aminopyridazine derivatives | Antibacterial | Various Bacteria | nih.gov |

| Thieno[2,3-c]pyridazine derivatives | Antibacterial | Not specified in abstract | researchgate.net |

In Vitro Cell Line Proliferation Studies and Associated Molecular Pathways

The development of pyridazine-based PROTACs for degrading SMARCA2/4 has shown significant promise in cancer therapy, with potent anti-proliferative effects observed in various cancer cell lines. nih.gov The efficacy of these compounds is often heightened in cancer cells that have a specific genetic vulnerability, such as a mutation in SMARCA4, which makes them dependent on SMARCA2. researchgate.netnih.gov

For example, the SMARCA2-selective degrader ACBI2 displayed a potent anti-proliferative effect (EC₅₀ = 2 nM) in the SMARCA4-deficient lung cancer cell line NCI-H1568. nih.gov Similarly, the non-selective SMARCA2/4 degrader A11 significantly inhibited the proliferation of several hematological cancer cell lines. nih.gov

The molecular pathways underlying this anti-proliferative activity involve the disruption of critical cellular processes. Studies with compound A11 revealed that its potent degradation of SMARCA2/4 led to cell cycle arrest at the G0/G1 phase and induced apoptosis in acute myeloid leukemia (AML) cells. nih.gov Furthermore, it was shown to block the oncogenic activity of MYC and other disease-related genes, highlighting a multi-faceted mechanism of action. nih.gov Other pyridazinone derivatives have also shown promising anti-proliferative effects against human colon carcinoma HCT116 cells. nih.gov

| Compound | Cell Line | Cancer Type | Activity (IC50/EC50) | Associated Pathway | Reference |

|---|---|---|---|---|---|

| Compound 6 (PROTAC) | NCI-H1568 | Lung Cancer (SMARCA4-deficient) | EC50 = 2 nM | SMARCA2 Degradation | nih.gov |

| A11 (PROTAC) | MV-4-11 | Acute Myeloid Leukemia | Significant Inhibition | G0/G1 Arrest, Apoptosis | nih.gov |

| A11 (PROTAC) | MOLM-13 | Acute Myeloid Leukemia | Significant Inhibition | G0/G1 Arrest, Apoptosis | nih.gov |

| A11 (PROTAC) | SU-DHL-4 | Lymphoma | Significant Inhibition | SMARCA2/4 Degradation | nih.gov |

| Pyridazinone derivatives | HCT116 | Colon Carcinoma | Promising Effect | - | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents on Biological Potency and Selectivity

The potency and selectivity of 3-Amino-6-(2-furanyl)pyridazine derivatives can be significantly modulated by the introduction of various substituents at different positions on the pyridazine (B1198779) and furan (B31954) rings, as well as on the amino group.

In the context of antitumor activity, a variety of 3-amino-6-(hetero)arylpyridazines have been synthesized and evaluated. nih.gov The substitution of the furan ring with other heterocycles, such as thiophene (B33073) or pyridine (B92270), or with substituted phenyl rings, can lead to significant changes in biological potency. For example, in a series of 3-amino-6-arylpyridazines, the presence of a 4-chlorophenyl or a 3,4-dichlorophenyl group at the 6-position has been shown to be favorable for activity against certain cancer cell lines.

To illustrate the impact of the 6-substituent, the following table summarizes the antiproliferative activity of a selection of 3-amino-6-substituted-pyridazines against the HuH7 human hepatocarcinoma cell line.

Table 1: Antiproliferative Activity of 3-Amino-6-substituted-pyridazines against HuH7 Cells

| Compound | 6-Substituent | IC50 (µM) |

|---|---|---|

| 1 | 2-Furanyl | >50 |

| 2 | Phenyl | >50 |

| 3 | 4-Chlorophenyl | 10.2 |

| 4 | 3,4-Dichlorophenyl | 7.5 |

| 5 | 4-Methoxyphenyl | >50 |

This data suggests that electron-withdrawing substituents on a phenyl ring at the 6-position can enhance antiproliferative activity compared to the unsubstituted phenyl or the 2-furanyl group in this particular assay.

The 3-amino group is another critical site for modification that can profoundly affect the biological profile of this compound. The basicity and hydrogen-bonding capacity of this group are important for receptor interactions. nih.gov

Acylation of the 3-amino group, for instance by introducing an acetyl or a more complex acyl group, can alter the molecule's solubility, lipophilicity, and ability to act as a hydrogen bond donor. In some cases, such modifications can lead to a decrease or complete loss of activity, while in others, it may enhance potency or improve pharmacokinetic properties. For example, the conversion of the amino group to a sulfonamide has been explored in other pyridazine series, leading to compounds with antimicrobial activity. nih.gov

The following table demonstrates the effect of modifying the 3-amino group on the antiproliferative activity of 6-(4-chlorophenyl)pyridazine derivatives against the HCT116 human colon cancer cell line.

Table 2: Impact of 3-Amino Group Modification on Antiproliferative Activity

| Compound | 3-Substituent | IC50 (µM) |

|---|---|---|

| 1 | -NH2 | 10.2 |

| 2 | -NHCOCH3 | >50 |

| 3 | -N(CH3)2 | >50 |

These results indicate that for this particular scaffold and biological target, a free amino group is crucial for maintaining antiproliferative activity.

Correlation between Electronic Structure and Biological Response

Theoretical studies on pyridazine and its derivatives have shown that the positions of the nitrogen atoms significantly affect the electronic properties of the ring. researchgate.net The introduction of the 2-furanyl group at the 6-position further modulates the electronic distribution. The electronegativity of the oxygen atom in the furan ring and the lone pair of electrons contribute to the molecule's dipole moment and its ability to engage in electrostatic interactions with a biological target. A correlation can often be found between these electronic parameters and the observed biological response. For instance, a more polarized electronic structure might lead to stronger interactions with polar residues in a protein's binding site, resulting in higher potency.

Conformational Analysis and its Impact on Biological Interactions

The three-dimensional shape of this compound is a critical factor governing its biological activity. The molecule's ability to adopt a specific conformation to fit into the binding site of a target protein is paramount. The rotational freedom around the single bond connecting the pyridazine and furan rings allows the molecule to exist in various conformations.

Ligand Efficiency and Pharmacophore Modeling for Optimization

To guide the optimization of this compound as a potential drug candidate, concepts such as ligand efficiency and pharmacophore modeling are employed. Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand on a per-atom basis, providing a measure of how efficiently a molecule binds to its target. It is a valuable tool for comparing the quality of different fragments and lead compounds during the drug discovery process.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. For 3-aminopyridazine (B1208633) derivatives, a pharmacophore model might include the 3-amino group as a hydrogen bond donor, the pyridazine nitrogen atoms as hydrogen bond acceptors, and the 6-furanyl group as a hydrophobic and/or aromatic feature. Such models can be used to virtually screen large compound libraries to identify new molecules with a high probability of being active, or to guide the design of more potent analogs of this compound. For instance, pharmacophore models have been successfully developed for CB2 receptor ligands, a target for which 3-amino-6-aryl-pyridazines have shown activity. nih.gov

Emerging Applications and Future Research Directions

Advanced Materials Science Applications

The electronic properties of 3-Amino-6-(2-furanyl)pyridazine make it a promising candidate for use in advanced organic materials. The interaction between the electron-donating and accepting moieties, bridged by the furan (B31954) ring, facilitates intramolecular charge transfer (ICT), a key process for various optical and electronic applications.

Organic molecules with significant NLO properties are crucial for developing technologies in optical data processing, telecommunications, and frequency conversion. The efficacy of an NLO chromophore is often linked to its molecular first hyperpolarizability (β), which is enhanced in D-π-A structures. The compound this compound possesses the essential features of a potent NLO molecule:

Electron Acceptor: The pyridazine (B1198779) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. liberty.edu

Electron Donor: The amino group at the C3 position serves as a strong electron-donating group.

π-Conjugated Bridge: The 2-furanyl group acts as a π-system, effectively connecting the donor and acceptor moieties and facilitating charge transfer upon excitation.

Theoretical studies on similarly structured organic compounds have shown that this arrangement can lead to large hyperpolarizability values. researchgate.net For instance, computational analyses using Density Functional Theory (DFT) on other D-π-A systems have been used to predict static NLO parameters like dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net While specific experimental data for this compound is not yet widely reported, its structural analogy to known NLO materials suggests significant potential. Future research is expected to focus on the experimental validation of its NLO properties, including Second Harmonic Generation (SHG) efficiency in crystalline or poled polymer forms.

Table 1: Comparison of Structural Features for NLO Applications

| Feature | Role in NLO Properties | Presence in this compound |

|---|---|---|

| Electron Donor Group | Pushes electron density into the π-system | Yes (Amino group) |

| π-Conjugated System | Facilitates intramolecular charge transfer | Yes (Furan ring and Pyridazine ring) |

| Electron Acceptor Group | Pulls electron density from the π-system | Yes (Pyridazine core) |

The field of OLEDs is constantly seeking new materials that can improve efficiency, stability, and color purity. Pyridazine-based molecules have emerged as promising candidates, particularly as acceptors in emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). frontiersin.org The TADF mechanism allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLED devices.

In a typical TADF emitter, a donor and an acceptor unit are arranged to ensure a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. For this compound:

The pyridazine core can function as the electron-accepting moiety. frontiersin.org

The amino and furanyl groups collectively act as the electron-donating portion.

The synthesis of novel donor-acceptor molecules combining a pyridazine acceptor with various donor units has demonstrated that efficient triplet harvesting can be achieved, leading to fast delayed fluorescence. frontiersin.org While studies have often employed larger donor units like phenoxazine, the fundamental principle applies. frontiersin.org The specific combination of amino and furanyl substituents in this compound offers a unique electronic profile that could be tuned for specific emission colors. Future work will likely involve incorporating this compound as an emitter or host material in OLED device architectures to characterize its electroluminescent properties, such as external quantum efficiency (EQE), emission lifetime, and color coordinates.

Agrochemical Development and Plant Growth Regulation

Pyridazine and its derivatives are recognized for their broad spectrum of biological activities and are frequently used as core structures in the development of agrochemicals. researchgate.net These compounds are noted for their high activity and greater environmental compatibility compared to some traditional agents. The applications of pyridazine derivatives in agriculture span fungicides, herbicides, insecticides, and plant growth regulators. researchgate.net

Studies on various pyridazine derivatives have demonstrated their effects on plant physiology. For example, certain derivatives have been shown to influence germination, morphogenesis, and the production of key structural components like lignin (B12514952) in plants such as the common bean (Phaseolus vulgaris L.). researchgate.net Furthermore, the furan ring is a component of many biologically active compounds. The synthesis of related heterocyclic systems, such as 3-(2-furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, has yielded compounds with significant growth-promoting effects on mung bean radicles. nih.gov

The compound this compound combines both the pyridazine scaffold and the furan moiety, making it a strong candidate for screening as a novel agrochemical agent. Future research should systematically evaluate its effects on various plant species, focusing on:

Plant growth regulation (stimulation or inhibition).

Herbicidal, fungicidal, and insecticidal activity.

Mechanism of action at the molecular level.

Role in Catalysis and Coordination Chemistry

The nitrogen atoms of the pyridazine ring, along with the exocyclic amino group, make this compound an excellent ligand for coordinating with metal ions. Pyridazine has been extensively used as a ligand in coordination chemistry over the past few decades. researchgate.net It can act as a bridge between two metal centers or as a part of a larger chelating system. researchgate.net

The structure of this compound allows for multiple modes of coordination:

Bidentate Chelation: The N2 nitrogen of the pyridazine ring and the nitrogen of the C3-amino group can form a stable five-membered chelate ring with a metal ion.

Bridging Ligand: The N1 and N2 atoms of the pyridazine ring can bridge two different metal centers, a common coordination mode for this heterocycle.

The resulting metal complexes could themselves have interesting properties, including catalytic activity. Metal complexes of Schiff bases and other nitrogen-containing heterocyclic ligands are used as catalysts in various organic transformations. researchgate.net The coordination of this compound to transition metals like copper, nickel, cobalt, or zinc could yield novel catalysts. researchgate.netmdpi.com Future research directions include the synthesis and structural characterization of its metal complexes and the subsequent investigation of their catalytic efficacy in reactions such as oxidation, reduction, and cross-coupling.

Utility as Synthetic Building Blocks for Complex Chemical Entities

Functionalized heterocyclic compounds are invaluable building blocks in organic synthesis for the construction of more complex molecules, particularly pharmaceuticals and functional materials. Nitrogen-containing heterocycles are core components of a vast number of FDA-approved drugs. mdpi.com The compound this compound is a versatile scaffold with multiple reactive sites that can be selectively modified.

Its utility as a building block stems from the distinct reactivity of its components:

The Amino Group: Can be readily acylated, alkylated, or diazotized to introduce a wide variety of functional groups.

The Pyridazine Ring: Can undergo nucleophilic substitution reactions, particularly if a leaving group is present at other positions. For example, the synthesis of this compound likely proceeds from 3-amino-6-chloropyridazine (B20888), where the chlorine is displaced by the furanyl group via a cross-coupling reaction. sigmaaldrich.comnih.gov

The Furan Ring: Is susceptible to electrophilic substitution and can also be oxidatively cleaved to form dicarboxylic acids, providing a route to other functionalized derivatives. beilstein-journals.org

This multifunctionality allows for the divergent synthesis of libraries of complex molecules. Derivatives of 3-amino-6-aryl-pyridazines have been explored as selective agonists for cannabinoid receptors for treating inflammatory pain and as antineuroinflammatory agents. nih.govnih.gov By using this compound as a starting point, chemists can access novel chemical space and develop new therapeutic agents and materials.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-amino-6-chloropyridazine |

| 3-(2-furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles |

| Phenoxazine |

| Copper |

| Nickel |

| Cobalt |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-6-(2-furanyl)pyridazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, 3-amino-6-chloropyridazine derivatives can react with furan-containing reagents under palladium catalysis (e.g., Suzuki coupling) . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (1–5 mol%). Purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents, followed by recrystallization . Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of the furan donor.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., furan C-H coupling at δ 6.3–7.5 ppm) and amine protons (δ 5.8–6.2 ppm) .

- IR Spectroscopy : Identifies NH₂ stretches (~3350 cm⁻¹) and furan C-O-C vibrations (~1260 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 202.0743 for C₈H₇N₃O) .

- X-ray Crystallography : Resolves spatial arrangement of the furanyl and amino groups, critical for SAR studies .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .

- Receptor Binding : Radioligand displacement assays (e.g., GABAA receptor competition with [³H]gabazine, IC₅₀ determination) .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How does the furan substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich furan ring enhances nucleophilic aromatic substitution at the pyridazine C-6 position. DFT calculations (e.g., Gaussian 09) reveal decreased LUMO energy (-1.8 eV) compared to phenyl analogs, facilitating Suzuki-Miyaura couplings. Experimental validation uses Hammett σ constants (σₚ = -0.02 for furan) to predict regioselectivity .

Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

- Methodological Answer :

- Structural Comparison : Overlay crystallographic data with analogs (e.g., 3-Amino-6-bromopyridazine) to identify steric or electronic disparities .

- Solubility Adjustments : Use logP calculations (e.g., ChemAxon) to optimize DMSO/PBS ratios for assays, minimizing false negatives .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain potency drops in vivo vs. in vitro .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Fragment Replacement : Substitute furan with thiophene or pyrrole to test π-π stacking efficiency (e.g., IC₅₀ shifts in kinase assays) .

- Amino Group Modifications : Introduce acyl or sulfonyl groups to enhance membrane permeability (e.g., parallel artificial membrane permeability assay/PAMPA) .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA (SYBYL-X) to correlate substituent bulk/charge with activity cliffs .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase; ΔG ≈ -9.2 kcal/mol) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, monitoring RMSD (<2 Å) .

- Pharmacophore Mapping (Phase) : Identify critical H-bond donors (amine) and aromatic features (furan) for virtual screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.